6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
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Overview
Description
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a fluoro, nitro, and trifluoromethanesulfonate group, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitro-1H-indene
- 4-Nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
- 6-Fluoro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
Uniqueness
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate stands out due to the presence of both a fluoro and nitro group, along with the trifluoromethanesulfonate moiety. This combination of functional groups imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4NO5S/c11-7-4-5-2-1-3-6(5)8(15(16)17)9(7)20-21(18,19)10(12,13)14/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMHGGVYRAJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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